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Compound of Interest

Compound Name: 3,5-Di-tert-butylbenzyl Alcohol

Cat. No.: B1590520

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Core Structure and
Potential

(3,5-Di-tert-butylphenyl)methanol, a sterically hindered aromatic alcohol, serves as a valuable
building block in synthetic organic chemistry. Its unique structural feature, the 3,5-di-tert-
butylphenyl moiety, imparts significant lipophilicity and steric bulk, properties that are highly
sought after in the design of novel organic molecules, including active pharmaceutical
ingredients (APIs). The tert-butyl groups can enhance the biological activity of a compound by
increasing its solubility in organic media and providing steric shielding to protect sensitive
functional groups from unwanted reactions. This guide offers a comprehensive overview of its
synthesis, characterization, and applications, providing a critical resource for professionals in
chemical research and development.

Section 1: Chemical Identity and Physicochemical
Properties

CAS Number: 77387-57-6
Molecular Formula; CisH240

IUPAC Name: (3,5-di-tert-butylphenyl)methanol
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This compound is a white to off-white crystalline solid under standard conditions. The two bulky
tert-butyl groups positioned meta to the hydroxymethyl group create a unique steric and
electronic environment, influencing its reactivity and the properties of its derivatives.

Table 1: Physicochemical Properties of (3,5-Di-tert-butylphenyl)methanol

Property Value Source(s)
CAS Number 77387-57-6 [1]
Molecular Weight 220.35 g/mol [2]
White to Almost white powder
Appearance
to crystal
Melting Point 59.0t0 63.0 °C
Boiling Point Data not available
Soluble in organic solvents
Solubility such as THF, EtOAc, and
CH2Cla.
VHYHRNYPVNFGNR-
INChl Key [2]
UHFFFAOYSA-N
CC(C)
SMILES (C)C1=CC(=CC(=C1)CO)C(C) [2]
()¢

Section 2: Synthesis Protocol: A Self-Validating
System

The synthesis of (3,5-di-tert-butylphenyl)methanol is most effectively and commonly achieved
through the reduction of a suitable carbonyl precursor, such as the corresponding carboxylic
acid or aldehyde. The choice of reducing agent is critical and depends on the starting material.
For the reduction of a carboxylic acid, a powerful reducing agent like lithium aluminum hydride
(LiAIHa4) is required.
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Causality Behind Experimental Choices

The selection of lithium aluminum hydride (LiAlH4) in a non-protic solvent like tetrahydrofuran
(THF) is a deliberate choice rooted in fundamental reactivity principles. Carboxylic acids are
relatively unreactive towards milder reducing agents. LiAlHa is a potent source of hydride ions
(H™) and is capable of reducing the carboxylic acid functionality directly to the primary alcohol
in high yield. THF is an ideal solvent as it is aprotic, preventing premature quenching of the
highly reactive LiAlHa4, and it effectively solvates the lithium cation. The reaction is initially
conducted at a reduced temperature (0 °C) to control the initial exothermic reaction upon
addition of the carboxylic acid to the LiAlHa4 suspension. Allowing the reaction to warm to room
temperature ensures the reaction proceeds to completion.

Detailed Experimental Protocol: Reduction of 3,5-Di-tert-
butylbenzoic Acid

This protocol is adapted from established procedures for the reduction of carboxylic acids.[3]

Materials:

3,5-Di-tert-butylbenzoic acid

e Lithium aluminum hydride (LiAIH4)

¢ Anhydrous Tetrahydrofuran (THF)

o Diethyl ether (Et20)

o Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)
e Brine (saturated aqueous NaCl solution)

¢ Anhydrous magnesium sulfate (MgSOa) or sodium sulfate (Na2S0a)
Equipment:

e Dry round-bottom flask

e Magnetic stirrer and stir bar
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Argon or Nitrogen inlet for inert atmosphere

Syringes

Separatory funnel

Rotary evaporator

Procedure:

Reaction Setup: A dry 100 mL round-bottom flask equipped with a magnetic stir bar is
charged with lithium aluminum hydride (455 mg, 12 mmol) and placed under an inert
atmosphere of argon or nitrogen. Anhydrous THF (30 mL) is added to suspend the LiAlHa,
and the mixture is cooled to 0 °C in an ice bath.[3]

Addition of Starting Material: In a separate flask, dissolve 3,5-di-tert-butylbenzoic acid (1.4 g,
6 mmol) in anhydrous THF (30 mL). This solution is then added dropwise via syringe to the
stirred LiAlH4 suspension at 0 °C.[3]

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm
to room temperature and stirred overnight (approximately 14 hours). The progress of the
reaction can be monitored by Thin Layer Chromatography (TLC).[3]

Work-up and Quenching: The reaction is carefully quenched by the slow, dropwise addition
of deionized water. The resulting mixture is then poured into a separatory funnel containing a
1:1 mixture of diethyl ether and a saturated aqueous solution of Rochelle's salt (200 mL).[3]

Extraction and Purification: The aqueous layer is extracted three times with diethyl ether (3 x
50 mL). The combined organic layers are then washed with brine (1 x 50 mL), dried over
anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a
rotary evaporator.[3]

Final Product: This procedure typically yields the desired (3,5-di-tert-butylphenyl)methanol as
a white crystalline solid (1.27 g, 96% yield) with sufficient purity that further purification is
often not necessary.[3]

Diagram 1: Synthesis Workflow
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Caption: Workflow for the synthesis of (3,5-di-tert-butylphenyl)methanol.

Section 3: Spectroscopic Characterization

Confirmation of the structure and purity of the synthesized (3,5-di-tert-butylphenyl)methanol is
achieved through standard spectroscopic techniques.

e 1H NMR (Proton Nuclear Magnetic Resonance): The *H NMR spectrum provides
characteristic signals that confirm the presence of all protons in the molecule. The spectrum
would be expected to show a singlet for the 18 protons of the two tert-butyl groups, signals
for the aromatic protons, and a signal for the benzylic methylene protons, as well as a signal
for the hydroxyl proton.

e 13C NMR (Carbon-13 Nuclear Magnetic Resonance): The 3C NMR spectrum will show
distinct signals for each unique carbon atom in the molecule, including the quaternary
carbons and the methyl carbons of the tert-butyl groups, the aromatic carbons, and the
benzylic carbon.

IR (Infrared) Spectroscopy: The IR spectrum will exhibit a characteristic broad absorption
band in the region of 3200-3600 cm~* corresponding to the O-H stretching vibration of the
alcohol functional group. Absorptions corresponding to C-H stretching of the alkyl and
aromatic groups, as well as C=C stretching of the aromatic ring, will also be present.
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e Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak
corresponding to the molecular weight of the compound (220.35 g/mol ), along with
characteristic fragmentation patterns.[2]

Section 4: Applications in Research and Drug
Development

The (3,5-di-tert-butylphenyl)methanol moiety is a key structural component in the development
of various biologically active molecules and advanced materials. The steric bulk provided by
the tert-butyl groups can be exploited to control molecular conformation, prevent unwanted
aggregation, and enhance stability.

While direct applications of the alcohol are often as an intermediate, its derivatives have shown
significant utility:

» Precursor to Biologically Active Molecules: The corresponding bromide, 3,5-di-tert-
butylbenzyl bromide, which can be synthesized from the alcohol, is a reactant in the
synthesis of steroid sulfatase inhibitors and short cationic antimicrobial peptides.[4] This
highlights the role of (3,5-di-tert-butylphenyl)methanol as a crucial starting material for
accessing these more complex and biologically relevant compounds.

 Building Block for Advanced Materials: The 3,5-di-tert-butylphenyl group is used in the
synthesis of kinetically stabilized octadehydrobisthieno[5]annulene (ODTA) derivatives,
which are of interest in materials science.[6] The steric hindrance of the di-tert-butylphenyl
groups is critical for the successful isolation and characterization of these strained molecular
architectures.

o Intermediate in Organic Synthesis: The aldehyde precursor, 3,5-di-tert-butylbenzaldehyde, is
used in the synthesis of porphyrins and dipyrromethanes, which are important classes of
compounds in coordination chemistry and materials science.[7] The alcohol can be readily
oxidized to this aldehyde, demonstrating its utility as a stable precursor.

Diagram 2: Application Pathways
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Caption: Synthetic utility of (3,5-di-tert-butylphenyl)methanol.

Section 5: Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling (3,5-
di-tert-butylphenyl)methanol.

o Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or
goggles, chemical-resistant gloves, and a lab coat.

» Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of
any dust or vapors. Avoid contact with skin and eyes.

o Storage: Store in a tightly closed container in a cool, dry place away from incompatible
materials such as strong oxidizing agents.

» Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion
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(3,5-Di-tert-butylphenyl)methanol is a versatile and valuable building block for organic
synthesis. Its straightforward preparation, coupled with the unique steric and electronic
properties conferred by the 3,5-di-tert-butylphenyl group, makes it an important intermediate in
the synthesis of a range of target molecules, from potential therapeutic agents to advanced
materials. This guide provides the foundational knowledge for the safe and effective use of this
compound in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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